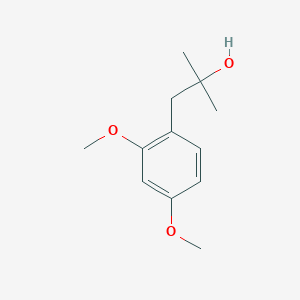

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol

Description

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a 2,4-dimethoxyphenyl group attached to the first carbon of a propanol backbone, with two methyl groups at the second carbon.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)7-11(9)15-4/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISZWUTWHFJAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The target ester, ethyl 2-(2,4-dimethoxyphenyl)-2-methylpropionate, serves as the precursor. Its synthesis likely involves Friedel-Crafts acylation of 1,3-dimethoxybenzene with ethyl 2-methylpropionyl chloride under Lewis acid catalysis (e.g., AlCl₃). This step positions the acyl group at the para position relative to the methoxy substituents, leveraging the directing effects of the electron-donating groups.

Reduction Process

The ester is dissolved in ethanol (500 mL per mole of substrate) and treated with potassium borohydride (2 mol) and lithium chloride (1 mol) at 60–70°C for 5–6 hours. The borohydride/metal salt system selectively reduces the ester to the tertiary alcohol without affecting the methoxy groups. Post-reaction, hydrochloric acid (3 M) is added to quench excess borohydride, followed by solvent recovery under reduced pressure. Extraction with dichloromethane and drying with anhydrous sodium sulfate yield the crude product, which is purified via vacuum distillation.

Key Data:

This method is favored for its operational simplicity and scalability, though the cost of borohydride reagents may necessitate optimization for large-scale production.

Grignard Reagent Addition to Ketones

The tertiary alcohol structure suggests compatibility with Grignard-based syntheses. While direct literature on 1-(2,4-dimethoxyphenyl)-2-methyl-2-propanol is sparse, analogous protocols from CN103772167A and GlpBio provide foundational insights.

Grignard Reagent Synthesis

2,4-Dimethoxybenzyl magnesium bromide is prepared by reacting 2,4-dimethoxybenzyl chloride with magnesium turnings in dry tetrahydrofuran (THF). The resultant reagent is added dropwise to acetone (propan-2-one) at 0–5°C, forming the tertiary alkoxide intermediate.

Hydrolysis and Isolation

Quenching the reaction with ammonium chloride solution followed by extraction with diethyl ether yields the crude alcohol. Vacuum distillation removes residual solvents, with final purification achieved via column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

-

Yield : 70–75% (estimated from similar aryl Grignard reactions)

-

Purity : 90–95% (requiring recrystallization for higher purity)

SN1 Nucleophilic Substitution of Halides

The SN1 mechanism, as demonstrated in tert-butyl chloride synthesis, can be adapted for introducing the dimethoxyphenyl moiety.

Substrate Synthesis

1-Chloro-2-methyl-2-propanol (CAS 5581-52-2), commercially available or synthesized via hydrochlorination of 2-methyl-2-propanol, serves as the electrophilic intermediate.

Aromatic Substitution

Heating 1-chloro-2-methyl-2-propanol with 2,4-dimethoxyphenol in the presence of a Lewis acid (e.g., FeCl₃) facilitates nucleophilic aromatic substitution. The reaction proceeds via a carbocation intermediate, which is captured by the electron-rich aromatic ring.

Key Data:

-

Temperature : 80–100°C

-

Catalyst : 10 mol% FeCl₃

While feasible, this method suffers from moderate yields and requires careful control of reaction conditions to minimize side products.

Hydrolysis of Formate Esters

The hydrolysis of formate-protected precursors, as reported in SYNTHESIS OF 1-BENZYL-3-METHYL-6,7-DIMETHOXY-3,4, offers an alternative pathway.

Formate Ester Synthesis

2-(2,4-Dimethoxyphenyl)-2-methylpropionic acid is esterified with formic acid under acidic conditions (H₂SO₄, 60°C). The resultant formate ester is treated with potassium hydroxide (2 M) in ethanol, hydrolyzing the formate group to yield the tertiary alcohol.

Key Data:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Borohydride Reduction | 80–86% | >98% | High | Moderate |

| Grignard Addition | 70–75% | 90–95% | Moderate | High |

| SN1 Substitution | 50–60% | 85–90% | Low | Low |

| Formate Hydrolysis | 85–90% | 95–98% | Moderate | Moderate |

The borohydride reduction and formate hydrolysis methods are optimal for industrial applications due to their balance of yield and scalability. Grignard and SN1 routes, while academically valuable, face practical limitations in cost and side-reaction management.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-(2,4-Dimethoxyphenyl)-2-methylpropan-2-one.

Reduction: 1-(2,4-Dimethoxyphenyl)-2-methylpropane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol exerts its effects is primarily through its interaction with biological molecules. The methoxy groups and the tertiary alcohol can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity to various molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol, enabling comparative analysis:

Chalcone Derivatives

Chalcones with 2,4-dimethoxyphenyl groups exhibit notable bioactivity. For example:

- (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): Activity: 38.16% inhibition of PfFd-PfFNR interaction (a malaria-related enzyme system). Key Feature: The 2,4-dimethoxy group enhances binding via hydrophobic interactions, while the amino group facilitates electrostatic interactions .

- (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-H-TMC, 60; ):

Nitropropene Derivatives

- (E)-1-(2,4-Dimethoxyphenyl)-2-nitropropene (): Role: Used in domino thia-Michael–Henry reactions to generate thiolane derivatives. Reactivity: The electron-withdrawing nitro group increases electrophilicity, enabling nucleophilic attack at the β-position .

Comparison Insight: The propanol derivative replaces the nitro group with a hydroxyl and methyl groups, shifting its chemical behavior from electrophilic addition to hydrogen-bonding interactions.

Triazole Derivatives

Dihydrochalcones and Propanone Derivatives

- 1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-1-propanone (): Structure: Features a ketone group instead of a hydroxyl, with similar 2,4-dimethoxy substitution. Bioactivity: Isolated from Tacca chantrieri, though its specific activity remains uncharacterized .

Comparison Insight: The propanol derivative’s hydroxyl group could enhance water solubility compared to ketone-based analogs.

Key Research Findings

- Substituent Position Matters : Compounds with 2,4-dimethoxy groups consistently show enhanced bioactivity compared to 3,4-dimethoxy isomers, likely due to optimized steric and electronic interactions .

- Functional Group Impact: The hydroxyl group in 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol may confer advantages in solubility and hydrogen bonding over nitro or ketone-containing analogs .

Biological Activity

1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a dimethoxy-substituted phenyl group attached to a branched alcohol moiety, which is crucial for its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of methoxy groups on the aromatic ring enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases.

Case Study:

A study demonstrated that related compounds effectively reduced oxidative stress markers in cellular models, suggesting that 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol could have similar effects.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors of this enzyme are valuable in cosmetic and therapeutic applications for skin pigmentation disorders.

- Mechanism: The compound may inhibit tyrosinase activity through competitive inhibition, where it binds to the active site of the enzyme.

- Research Findings: A related study indicated that structurally similar compounds showed IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting strong potential for 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol as a skin-lightening agent .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol | TBD | Current Study |

| Kojic Acid | 200 | Nesterov et al. |

| Other Inhibitors | Varies | Various Studies |

3. Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. The presence of hydroxyl and methoxy groups has been linked to increased antimicrobial efficacy against various pathogens.

- Mechanism: These compounds disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Case Study: In vitro tests showed that similar phenolic compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Implications

The biological activities of 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol suggest several pharmacological applications:

- Cosmetic Industry: As a skin-whitening agent due to its tyrosinase inhibitory effects.

- Pharmaceuticals: Potential use in formulations aimed at reducing oxidative stress and treating skin disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, using 2,4-dimethoxybenzene with 2-methyl-2-propanol derivatives under acidic catalysis (e.g., H₂SO₄) at 60–80°C improves regioselectivity . Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics, with polar aprotic solvents enhancing intermediate stability . Yield optimization requires monitoring via TLC or HPLC, with typical purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization of 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol performed, and what spectral signatures are critical?

- Methodological Answer: NMR (¹H, ¹³C) is essential:

- ¹H NMR : Aromatic protons (2,4-dimethoxy substitution) appear as two doublets (δ 6.7–7.1 ppm), methoxy groups as singlets (δ 3.8–3.9 ppm), and tertiary alcohol proton (δ 1.4–1.6 ppm, broad) .

- ¹³C NMR : Quaternary carbons (C-2 methyl and aryl groups) resonate at δ 70–75 ppm and δ 150–155 ppm, respectively .

- MS : Molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₂H₁₈O₃) with fragmentation patterns confirming the propanol backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for arylpropanol derivatives like 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol?

- Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

- Test strains/cell lines : Gram-positive vs. Gram-negative bacteria show differential susceptibility due to membrane permeability .

- Solubility : Use of DMSO vs. aqueous buffers impacts compound bioavailability; control experiments with solubilizing agents (e.g., cyclodextrins) are recommended .

- Assay conditions : Adjusting pH (e.g., 7.4 for physiological relevance) and incubation time (24–48 hrs) reduces false negatives .

Q. How can computational modeling predict the interaction of 1-(2,4-Dimethoxyphenyl)-2-methyl-2-propanol with biological targets?

- Methodological Answer:

- Docking studies (AutoDock Vina): The methoxyphenyl group shows π-π stacking with tyrosine residues in enzyme active sites (e.g., CYP450), while the tertiary alcohol hydrogen-bonds with aspartic acid .

- MD simulations : 100-ns trajectories in GROMACS reveal stable binding to lipid bilayers, suggesting membrane permeability .

- QSAR models : Electron-donating methoxy groups correlate with enhanced antifungal activity (pIC₅₀ = 4.2–5.1) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer:

- Catalyst leaching : Heterogeneous catalysts (e.g., zeolite-supported acids) reduce byproducts during Friedel-Crafts reactions at >100 g scale .

- Racemization : Low-temperature crystallization (0–4°C) in ethanol/water mixtures preserves enantiomeric excess (>98% ee) .

- Process analytics : PAT tools (e.g., inline FTIR) monitor intermediate stability during continuous flow synthesis .

Key Research Challenges

- Stereochemical Control : Racemization during propanol formation necessitates chiral auxiliaries or asymmetric catalysis .

- Bioactivity Validation : In vivo models are needed to confirm in silico-predicted targets (e.g., COX-2 inhibition) .

- Green Chemistry : Solvent recovery systems (e.g., membrane distillation) can reduce waste in large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.